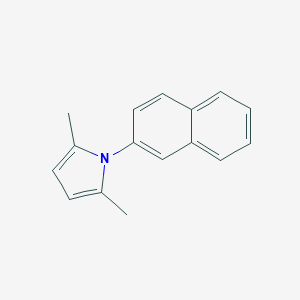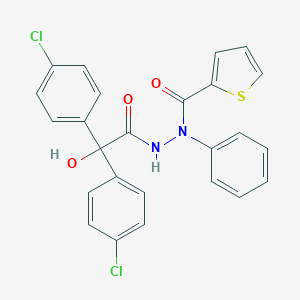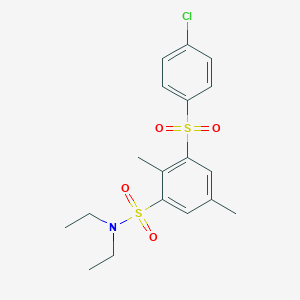![molecular formula C16H16N4OS B273790 5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B273790.png)
5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In
Applications De Recherche Scientifique
5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone has been studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-inflammatory and anti-tumor activity, making it a potential candidate for the development of new drugs to treat various diseases.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that 5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe and effective treatment option for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone in lab experiments is its low toxicity profile. This makes it a safe and effective compound to use in studies involving cell cultures and animal models. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone. One potential direction is to further explore the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, future studies could focus on improving the solubility of this compound to make it more suitable for use in various experiments. Finally, the development of new derivatives of this compound could lead to the discovery of even more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone involves a multi-step process that has been described in detail in scientific literature. The first step involves the reaction of 5-methylfurfural with thiourea to form 5-methyl-2-thiouracil. This is followed by a reaction with 2-bromo-3-formylthiophene to form 5-methyl-2-thiouracil-3-formylthiophene. The final step involves the reaction of 5-methyl-2-thiouracil-3-formylthiophene with hydrazine hydrate to form 5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone.
Propriétés
Nom du produit |
5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone |
|---|---|
Formule moléculaire |
C16H16N4OS |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H16N4OS/c1-10-6-7-11(21-10)8-19-20-15-14-12-4-2-3-5-13(12)22-16(14)18-9-17-15/h6-9H,2-5H2,1H3,(H,17,18,20)/b19-8+ |
Clé InChI |
BBVWTYLZBSDKFY-UFWORHAWSA-N |
SMILES isomérique |
CC1=CC=C(O1)/C=N/NC2=C3C4=C(CCCC4)SC3=NC=N2 |
SMILES |
CC1=CC=C(O1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2 |
SMILES canonique |
CC1=CC=C(O1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)

![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)

![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)

![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)